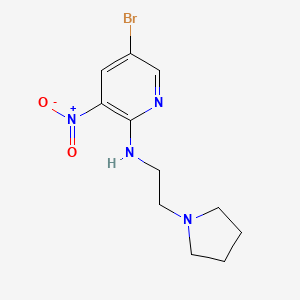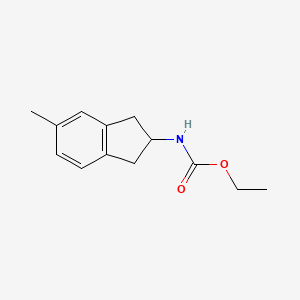![molecular formula C14H12OS B8590308 1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone CAS No. 62615-59-2](/img/structure/B8590308.png)
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone typically involves the condensation of naphthalene derivatives with thiophene precursors. One common method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to dihydro derivatives.
Scientific Research Applications
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects may result from the disruption of bacterial cell membranes .
Comparison with Similar Compounds
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Utilized in the production of dyes and pigments.
Thiophene-3-carboxylic acid: Employed in the manufacture of polymers and resins.
What sets this compound apart is its unique naphthalene-thiophene fused structure, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
62615-59-2 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)ethanone |
InChI |
InChI=1S/C14H12OS/c1-9(15)13-8-11-7-6-10-4-2-3-5-12(10)14(11)16-13/h2-5,8H,6-7H2,1H3 |
InChI Key |
KEMNCHSVRXSXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B8590245.png)










